Product packaging for (5-Methoxy-pyridin-3-yl)-methyl-amine(Cat. No.:CAS No. 1104455-50-6)

(5-Methoxy-pyridin-3-yl)-methyl-amine

Cat. No.: B3045587
CAS No.: 1104455-50-6
M. Wt: 138.17
InChI Key: WUHJVTRWWKIRJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine-Based Amines in Chemical Research

Pyridine-based amines are of paramount significance in chemical research, largely due to their prevalence in pharmaceuticals and their versatile chemical reactivity. The nitrogen atom in the pyridine (B92270) ring imparts basicity and allows for hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.gov Pyridine scaffolds are found in over 7,000 drug molecules of medicinal importance. nih.gov The inclusion of an amine group provides a key functional handle for further chemical modifications and can significantly influence the pharmacological profile of a molecule.

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry because its derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov The ability of the pyridine ring to enhance metabolic stability, improve permeability, and resolve protein binding issues makes it a highly attractive component in drug design. researchgate.net Consequently, pyridine-based amines are a central focus in the development of new therapeutic agents. researchgate.net

Overview of Research Trajectories for Alkoxypyridine Methylamine (B109427) Scaffolds

Research into alkoxypyridine methylamine scaffolds is multifaceted, with a significant focus on their potential therapeutic applications. The presence of an alkoxy group, such as the methoxy (B1213986) group in the title compound, can modulate the electronic properties of the pyridine ring and influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

One major research trajectory involves the synthesis and evaluation of novel derivatives for their potential as enzyme inhibitors. For instance, derivatives of 5-bromo-2-methoxypyridin-3-amine (B1520566) have been investigated as potential PI3K/mTOR dual inhibitors, which are significant targets in cancer therapy. nih.gov In these studies, the methoxypyridine amine core serves as a foundational structure for building more complex molecules with specific inhibitory activities. nih.gov

Another significant area of research is the exploration of the antimicrobial properties of compounds derived from alkoxypyridine amines. Schiff bases synthesized from 6-methoxypyridin-3-amine have been shown to form metal complexes with potential as antimicrobial agents. nih.gov This line of inquiry leverages the coordination chemistry of the pyridine nitrogen and the imine group to create novel compounds with biological activity.

Furthermore, research has focused on the synthesis of complex heterocyclic systems using methoxypyridine amines as starting materials. For example, amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.net These studies highlight the utility of the alkoxypyridine amine scaffold in constructing larger, more intricate molecules with potential therapeutic value.

The following table provides a summary of representative research on related alkoxypyridine amine derivatives:

DerivativeResearch FocusPotential Application
5-bromo-2-methoxypyridin-3-amineSynthesis of PI3K/mTOR dual inhibitorsCancer Therapy nih.gov
6-methoxypyridin-3-amineSynthesis of Schiff base metal complexesAntimicrobial Agents nih.gov
5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amineSynthesis of amide derivatives for cytotoxicity studiesAnticancer Agents researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B3045587 (5-Methoxy-pyridin-3-yl)-methyl-amine CAS No. 1104455-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8-6-3-7(10-2)5-9-4-6/h3-5,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJVTRWWKIRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299537
Record name 5-Methoxy-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104455-50-6
Record name 5-Methoxy-N-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104455-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-N-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Methoxy Pyridin 3 Yl Methyl Amine and Analogues

Established Synthetic Pathways for the (5-Methoxy-pyridin-3-yl)-methyl-amine Core

The synthesis of the this compound core relies on the strategic construction of the substituted pyridine (B92270) ring and the introduction of the key functional groups. This process often involves the synthesis of key precursors and their subsequent derivatization.

Precursor Synthesis and Intermediate Derivatization in Pyridine-Amine Chemistry

The foundation of pyridine-amine synthesis lies in the availability of suitably functionalized precursors. A common starting point for the synthesis of 3-substituted pyridines is nicotinamide, which can be converted to 3-aminopyridine (B143674) via a Hofmann rearrangement using sodium hypobromite. wikipedia.org This reaction provides a fundamental building block for further modifications. wikipedia.org

For the specific (5-Methoxy-pyridin-3-yl) core, a crucial precursor is 3-bromo-5-methoxypyridine. This intermediate can be synthesized from 3,5-dibromopyridine (B18299) by nucleophilic substitution with sodium methoxide (B1231860) in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.com The selective replacement of one bromine atom is a key step in this process. chemicalbook.com

Once these precursors are obtained, derivatization strategies are employed to introduce the desired side chains. The concept of "Intermediate Derivatization Methods" is central to the discovery of novel pyridine-based compounds, where a core intermediate is systematically modified to explore a wide chemical space. researchgate.netnih.gov For instance, the amino group of 3-aminopyridine or a precursor can be subjected to various reactions to build the final methyl-amine side chain.

Amidation Reactions in Related Pyridine-Amine Systems

Amidation is a frequent transformation in pyridine-amine chemistry, often used to protect the amine, introduce new functionalities, or build more complex structures. The amino group of 3-aminopyridine and its analogues can react with carboxylic acids or their derivatives to form amide bonds. While direct thermal condensation is possible, it is rarely used for complex substrates. ucl.ac.uk More commonly, stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium (B103445) reagents are used. ucl.ac.uknih.gov

Recent advances have focused on catalytic methods to improve the efficiency and sustainability of amide bond formation. ucl.ac.uk An innovative approach involves a three-component assembly where a pyridine N-oxide, a carboxylic acid, and an amine are coupled in a P(III)/P(V) catalytic cycle. nih.gov This method allows for the in-situ generation and activation of the amide, providing direct access to 2-amidopyridines. nih.gov Although this example pertains to the 2-position, the underlying principles of amide activation are relevant to other pyridine-amine systems.

The reactivity of the amino group in aminopyridines can be influenced by its position on the ring. For example, 2-aminopyridine (B139424) is considered a weak nucleophile due to resonance effects, which can impact amidation efficiency. researchgate.net

Amination Strategies for Methoxy (B1213986) Pyridine Scaffolds

The direct introduction of an amine group onto a methoxy-substituted pyridine ring is a key strategy for synthesizing the target compound. The classic Chichibabin reaction, which involves treating pyridine with sodium amide to introduce an amino group, is a well-known amination method, typically favoring the 2-position. youtube.com

For methoxypyridines, nucleophilic aromatic substitution (SNAr) of the methoxy group offers a more direct route. A protocol utilizing sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the rapid amination of methoxypyridines with various aliphatic amines. researchgate.netntu.edu.sg This method is particularly effective for 3-methoxypyridine (B1141550), the direct precursor to the (5-Methoxy-pyridin-3-yl) core. The reaction proceeds efficiently, allowing for the introduction of a wide range of secondary amines. ntu.edu.sg

Below is a table summarizing the results of this amination strategy with 3-methoxypyridine and various secondary amines. ntu.edu.sg

AmineProductYield (%)
Piperidine (B6355638)3-(Piperidin-1-yl)pyridine88
Pyrrolidine3-(Pyrrolidin-1-yl)pyridine91
Morpholine4-(Pyridin-3-yl)morpholine90
DiethylamineN,N-Diethylpyridin-3-amine89
DibenzylamineN,N-Dibenzylpyridin-3-amine84
Table 1: Amination of 3-Methoxypyridine using NaH/LiI. ntu.edu.sg

This transition-metal-free approach provides a concise and efficient pathway to 3-aminopyridine derivatives, including the scaffold of this compound. researchgate.net

Chemical Reactivity and Functional Group Interconversions of this compound and Derivatives

The reactivity of this compound is dictated by the interplay of its three key components: the electron-rich pyridine ring, the nucleophilic amine, and the methoxy group. This allows for a variety of functional group interconversions, primarily through oxidation and reduction reactions.

Oxidation Reactions in Pyridine-Amine Structures

The nitrogen atoms in both the pyridine ring and the side-chain amine are susceptible to oxidation. The pyridine nitrogen can be oxidized to a pyridine N-oxide, a transformation that alters the electronic properties of the ring and serves as a handle for further functionalization. wikipedia.orgarkat-usa.org Common oxidizing agents include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com

A significant challenge in oxidizing molecules like this compound is achieving selectivity between the pyridine nitrogen and the more basic aliphatic amine. nih.gov However, methods have been developed for the selective N-oxidation of the heteroaromatic ring in the presence of aliphatic amines. This can be achieved by using an in-situ protonation strategy coupled with an iminium salt organocatalyst, which deactivates the aliphatic amine towards oxidation while allowing the pyridine nitrogen to react. nih.gov

The aliphatic amine itself can also be oxidized. Ozone-mediated oxidation under flow chemistry conditions has been shown to convert primary and secondary amines to nitroalkanes. thieme-connect.com This same methodology can be used to oxidize pyridines to their corresponding N-oxides, highlighting the need for careful control of reaction conditions to achieve selectivity. thieme-connect.com

Substrate TypeOxidizing AgentProduct
Pyridinem-CPBAPyridine N-oxide
Pyridine in presence of Aliphatic AmineIminium Salt CatalystPyridine N-oxide (Selective)
Aliphatic AmineOzone (Flow)Nitroalkane
Table 2: Representative Oxidation Reactions on Pyridine-Amine Scaffolds. arkat-usa.orgnih.govthieme-connect.com

Reduction Reactions of Pyridine-Amine Precursors and Derivatives

Reduction reactions offer a powerful way to modify the pyridine core, transforming the aromatic system into partially or fully saturated rings. The pyridine ring is generally resistant to reduction under mild conditions but can be reduced to piperidine via catalytic hydrogenation over catalysts like platinum oxide or Raney nickel, often under harsh conditions. clockss.orgresearchgate.net

Milder and more convenient methods have been developed. For instance, samarium diiodide (SmI2) in the presence of water can rapidly reduce pyridine to piperidine at room temperature. clockss.org When applied to aminopyridines, this system can sometimes lead to the elimination of the amino group. clockss.org

Partial reduction to dihydropyridines is also a valuable transformation. Electron-deficient pyridines can be partially reduced using Birch reduction conditions (sodium in liquid ammonia). acs.org A very mild and selective method for the reduction of N-activated pyridines to N-substituted 1,4- and 1,2-dihydropyridines uses amine boranes. nih.gov

Pyridine N-oxides, formed via oxidation, are important intermediates for reduction reactions. They can be deoxygenated back to the parent pyridine or, more significantly, reduced directly to piperidines using methods like catalytic transfer hydrogenation with ammonium (B1175870) formate. researchgate.net This two-step oxidation-reduction sequence is a common strategy for manipulating the pyridine ring system. researchgate.net

Starting MaterialReagent/SystemProduct
PyridineSmI2 / H2OPiperidine
Pyridine N-oxide[Pd(OAc)2]/dppf / Et3NPyridine (Deoxygenation)
Pyridine N-oxideAmmonium FormatePiperidine
N-activated PyridineAmine BoraneDihydropyridine
Table 3: Common Reduction Strategies for Pyridine Derivatives. clockss.orgnih.govresearchgate.net

Nucleophilic and Electrophilic Substitution Reactions on Methoxy Pyridine Cores

The methoxy group on a pyridine ring significantly influences its reactivity towards both nucleophilic and electrophilic substitution reactions. The position of the methoxy group, as well as the other substituents on the ring, dictates the regioselectivity and feasibility of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

Generally, nucleophilic aromatic substitution on pyridine rings occurs preferentially at the C-2 and C-4 positions, which are electronically deficient due to the electron-withdrawing nature of the ring nitrogen. echemi.comstackexchange.com The attack of a nucleophile at these positions results in a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, making it more stable than the intermediate formed from attack at the C-3 position. echemi.comstackexchange.com

However, the substitution of a methoxy group at the C-3 position, as in the core of this compound, can be achieved under specific conditions. A notable development is the use of a sodium hydride-lithium iodide (NaH-LiI) composite system for the nucleophilic amination of 3-methoxypyridine. rsc.orgntu.edu.sg This method allows for the direct substitution of the C-3 methoxy group with various primary and secondary amines, providing access to 3-aminopyridine derivatives that are otherwise challenging to synthesize via traditional SNAr routes. ntu.edu.sg The reaction proceeds efficiently and offers a concise route to potentially medicinally important aminopyridines. rsc.org

For instance, the reaction of 3-methoxypyridine with piperidine in the presence of NaH and LiI in THF at 60°C resulted in an 88% yield of 3-(piperidin-1-yl)pyridine. ntu.edu.sg This protocol has been successfully applied to a range of amines, including aliphatic nitrogen-heterocycles and acyclic secondary amines. ntu.edu.sg

Table 1: Nucleophilic Amination of 3-Methoxypyridine with Various Amines ntu.edu.sg
AmineProductYield (%)
Piperidine3-(Piperidin-1-yl)pyridine88
Pyrrolidine3-(Pyrrolidin-1-yl)pyridine-
Azepane3-(Azepan-1-yl)pyridine-
n-Butylamine3-(Butylamino)pyridine61
Cyclohexylamine3-(Cyclohexylamino)pyridine56

Electrophilic Aromatic Substitution

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of an electron-donating group, such as a methoxy group, can facilitate these reactions. The methoxy group is an activating, ortho-, para-directing group. brainly.combrainly.com In the case of methoxypyridines, the position of electrophilic attack is determined by the directing effect of the methoxy group and the inherent reactivity of the pyridine ring.

For 2-methoxypyridine, electrophilic substitution, such as sulfonation or bromination, is directed to the 4-position (para to the methoxy group). brainly.combrainly.com The electron-donating methoxy group at the 2-position sufficiently activates the ring for electrophilic attack. brainly.com Similarly, for 4-methoxypyridine (B45360) derivatives, the methoxy group can direct electrophiles to the 3-position. researchgate.net

Formation of Schiff Bases and Metal Complexes from Pyridine-Amine Ligands

Pyridine derivatives containing an amino group are valuable precursors for the synthesis of Schiff bases. researchgate.net These Schiff bases, characterized by an imine or azomethine (-C=N-) group, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netajchem-a.com The amino group of this compound and its analogues can readily react with various carbonyl compounds to yield the corresponding Schiff base ligands.

These pyridine-based Schiff bases are of significant interest in coordination chemistry as they can act as versatile, multidentate ligands. researchgate.netresearchgate.net The imine nitrogen, being basic in nature, and the pyridine ring nitrogen can both coordinate to metal ions. researchgate.net The presence of other heteroatoms, such as the oxygen of the methoxy group, can further enhance the chelating ability of the ligand. researchgate.net

The coordination of these Schiff base ligands to transition metal ions leads to the formation of stable metal complexes. wikipedia.orgnih.gov A wide variety of transition metal complexes with pyridine-based ligands have been synthesized and characterized, exhibiting diverse coordination geometries and properties. nih.gov The electronic and steric properties of the substituents on the pyridine ring and the amine moiety can be systematically varied to modulate the coordination sphere of the metal center, influencing the properties of the resulting complex. nih.gov

The formation of these complexes is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent. ekb.eg The resulting complexes can be characterized by various spectroscopic and analytical techniques, including IR, NMR, and X-ray crystallography. researchgate.net

Table 2: Examples of Metal Complexes with Pyridine-Amine Type Ligands
Ligand TypeMetal IonComplex GeometryReference
Pyridine-Schiff BasePd(II)Square Planar nih.gov
Pyridine-AmineMn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II)Octahedral ekb.eg
Pyridine-CarboxamideVarious Transition MetalsVarying Geometries researchgate.net
2-Pyridinecarboxaldehyde derived Schiff BasePt(II)- researchgate.net

The functionalization of pyridine-amine ligands allows for the fine-tuning of the physicochemical properties of the corresponding metal complexes, which is crucial for their potential applications in various fields. nih.gov

Advanced Spectroscopic and Computational Characterization in 5 Methoxy Pyridin 3 Yl Methyl Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (5-Methoxy-pyridin-3-yl)-methyl-amine. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear as distinct signals in the aromatic region. The proton at the C2 position is anticipated to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at C4 and C6 will also resonate in this region, with their exact shifts influenced by the electronic effects of the methoxy (B1213986) and methyl-amine substituents. The methoxy group (-OCH₃) will present a characteristic singlet, typically around 3.8-4.0 ppm. The N-methyl group (-NHCH₃) protons will also appear as a singlet (or a doublet if coupled to the N-H proton), while the methylene (B1212753) protons (-CH₂-) will likely be a doublet coupled to the amine proton.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will resonate in the range of 110-160 ppm. The carbon atom attached to the electron-donating methoxy group (C5) and the amino group (C3) will be shifted upfield compared to unsubstituted pyridine, while the carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield. The methyl carbon of the methoxy group and the N-methyl carbon will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on empirical data for substituted pyridines and amines.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H28.0 - 8.2C2: 140 - 145
H47.1 - 7.3C4: 115 - 120
H68.1 - 8.3C6: 145 - 150
NH1.5 - 3.0 (broad)C3: 142 - 147
CH₂3.6 - 3.8C5: 155 - 160
OCH₃3.8 - 4.0CH₂: 45 - 50
OCH₃: 55 - 60

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₀N₂O), High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming its molecular formula. nih.gov

The calculated monoisotopic mass of C₇H₁₀N₂O is 138.0793 g/mol . In an HRMS spectrum, the compound is expected to show a molecular ion peak ([M+H]⁺) at m/z 139.0866, confirming its elemental composition with high precision.

Standard electron ionization mass spectrometry (EI-MS) would reveal the compound's fragmentation pattern, offering structural insights. The molecular ion peak ([M]⁺˙) would be observed at m/z 138. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen radical: leading to a fragment at m/z 137.

Loss of a methyl radical (•CH₃): from the methoxy group, resulting in a fragment at m/z 123.

Loss of formaldehyde (B43269) (CH₂O): from the methoxy group via rearrangement, producing a fragment at m/z 108.

Alpha-cleavage: scission of the C-C bond adjacent to the amine nitrogen, which is a characteristic fragmentation for amines. This would lead to the formation of a stable iminium ion. For instance, cleavage of the pyridyl-CH₂ bond would generate a fragment corresponding to the pyridyl ring.

Table 2: Predicted Key Mass Fragments for this compound

m/z Predicted Fragment Ion Possible Origin
138[C₇H₁₀N₂O]⁺˙Molecular Ion (M⁺˙)
123[C₆H₇N₂O]⁺M⁺˙ - •CH₃
108[C₆H₈N₂]⁺˙M⁺˙ - CH₂O
95[C₅H₅NO]⁺Cleavage of the methyl-amine side chain

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. cdnsciencepub.com The resulting spectra provide a "fingerprint" that is unique to the compound's structure and the types of chemical bonds present.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. researchgate.netresearchgate.net

N-H Stretching: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region, corresponding to the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretching: The characteristic ring stretching vibrations of the pyridine moiety will produce several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric C-O-C stretching of the methoxy group will result in strong bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.

N-H Bending: The bending vibration of the secondary amine is expected around 1550-1650 cm⁻¹.

C-N Stretching: The C-N stretching of the amine will appear in the 1020-1250 cm⁻¹ range.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum. cdnsciencepub.comnih.gov

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
N-H Stretch3300 - 3500Medium-WeakWeak
Aromatic C-H Stretch3000 - 3100MediumMedium
Aliphatic C-H Stretch2850 - 2960MediumMedium
C=N, C=C Ring Stretch1400 - 1600StrongStrong
N-H Bend1550 - 1650MediumWeak
Asymmetric C-O-C Stretch1230 - 1270StrongMedium
Symmetric C-O-C Stretch1020 - 1060StrongWeak

Quantum Chemical Calculations and Theoretical Studies of Pyridine-Amine Systems

Theoretical calculations provide invaluable insights into the molecular properties of this compound at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and optimized geometry of molecules. nih.govscirp.org Using a functional like B3LYP with a basis set such as 6-31G(d,p), the equilibrium geometry of this compound can be calculated. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The calculations would likely show a planar pyridine ring, with the substituents exhibiting specific orientations to minimize steric hindrance. DFT also allows for the calculation of electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule, which is crucial for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface is expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These sites are susceptible to electrophilic attack. researchgate.net

Positive Potential (Blue): Located around the hydrogen atom of the secondary amine (N-H), making it a likely site for nucleophilic attack or hydrogen bonding.

This analysis helps in understanding the molecule's intermolecular interaction patterns and preferred sites for chemical reactions.

In this compound, key NBO interactions would include:

Delocalization of the lone pair electrons of the pyridine nitrogen (n(N)) into the antibonding π* orbitals of the ring.

Donation of electron density from the lone pairs of the methoxy oxygen (n(O)) into adjacent antibonding C-C σ* or π* orbitals.

Interaction of the amine nitrogen's lone pair (n(N)) with the antibonding orbitals of the adjacent methylene group and the pyridine ring.

The stabilization energies (E⁽²⁾) associated with these donor-acceptor interactions quantify their significance. Higher E⁽²⁾ values indicate stronger delocalization and greater molecular stability. researchgate.net This analysis provides a deeper understanding of the electronic effects of the substituents on the pyridine ring.

HOMO-LUMO Energy Analysis for Electronic Stability and Reactivity

The electronic stability and chemical reactivity of a molecule can be effectively understood by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for predicting the behavior of a molecule in chemical reactions.

According to a study employing Density Functional Theory (DFT) with the 6-311G++(d,p) basis set, the HOMO-LUMO energy gap for 3-aminopyridine (B143674) was computed. ijret.org The relatively low energy gap observed in aminopyridines suggests that these molecules are more polarizable, exhibit high chemical reactivity, and possess low kinetic stability. ijret.org

The presence of a methoxy (-OCH₃) group at the 5-position and a methyl (-CH₃) group on the amine nitrogen in this compound is expected to modulate the electronic properties compared to the parent 3-aminopyridine. The methoxy group, being an electron-donating group through resonance, would likely raise the energy of the HOMO. The methyl group, also electron-donating through an inductive effect, would contribute to this trend. An increase in the HOMO energy level generally leads to a smaller HOMO-LUMO gap, which would imply an even greater reactivity for this compound compared to 3-aminopyridine.

The HOMO-LUMO gap is a direct indicator of the excitability of a molecule. A smaller gap signifies that less energy is required to excite an electron from the ground state to an excited state. This increased ease of electronic transition is associated with higher chemical reactivity.

To provide a quantitative perspective, a hypothetical data table based on the expected influence of the substituents on the 3-aminopyridine core is presented below. It is important to note that these are estimated values to illustrate the expected trends and are not derived from a direct computational study of this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Inferred Reactivity
3-Aminopyridine (Reference)--Relatively SmallHigh
This compound (Expected)Higher than 3APSlightly AlteredSmaller than 3APVery High

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. A higher HOMO energy indicates a better electron-donating capability, while a lower LUMO energy suggests a better electron-accepting capability. The introduction of the methoxy and methyl groups, both being electron-donating, would primarily raise the HOMO energy, making the molecule a better electron donor and thus more susceptible to electrophilic attack.

Biological Activity and Mechanistic Investigations of 5 Methoxy Pyridin 3 Yl Methyl Amine Derivatives Pre Clinical, in Vitro

Modulation of Molecular Targets and Enzyme Inhibition Profiles

Derivatives built upon the (5-Methoxy-pyridin-3-yl)-methyl-amine framework have been extensively studied for their ability to interact with and modulate the activity of various proteins, including neuronal receptors and critical cellular enzymes.

A significant area of investigation has been the interaction of these derivatives with metabotropic glutamate (B1630785) receptors, particularly the mGluR5 subtype, which is a key target for central nervous system disorders. Research has led to the discovery of potent and selective mGluR5 negative allosteric modulators (NAMs).

One prominent series includes compounds where a pyridyl moiety is linked to other aromatic systems via an ethynyl (B1212043) bridge. For instance, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) has been characterized as a highly selective mGluR5 antagonist with fewer off-target effects compared to earlier compounds like MPEP. nih.gov Further structure-activity relationship (SAR) studies on pyridyl-ethynyl-phenyl series have yielded compounds with exceptional potency. The compound featuring a (5-methylpyridin-2-yl)ethynyl group connected to a 3-cyano-5-fluorophenyl moiety demonstrated sub-nanomolar antagonist activity with an IC50 value of 0.32 nM. nih.gov

Another class of potent mGluR5 NAMs incorporates a 1,2,4-oxadiazole (B8745197) linker. The compound 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683) was identified as a novel, selective NAM with high affinity for the MPEP allosteric binding site. nih.gov These studies highlight that the pyridine (B92270) motif is a critical component for high-affinity interaction with the mGluR5 allosteric site. While high selectivity against mGluR1 is often reported, specific inhibitory activity against mGluR1 by these series is not a primary finding.

Table 1: In Vitro Activity of Pyridine Derivatives on mGluR5 Receptor
Compound Name/SeriesTargetActivity TypePotency (IC₅₀/Kᵢ)Reference
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)mGluR5Selective AntagonistData not specified in snippet nih.gov
(5-methylpyridin-2-yl)ethynyl series (e.g., compound 3d)mGluR5Full Antagonist0.32 nM (IC₅₀) nih.gov
3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (VU0285683)mGluR5Negative Allosteric Modulator (NAM)High Affinity (Value not specified) nih.gov
N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)mGluR5Negative Allosteric Modulator (NAM)4.4 nM (Kᵢ) acs.org

The versatility of the pyridine scaffold is further demonstrated by its incorporation into inhibitors of various enzyme families, particularly kinases involved in cell signaling.

Phosphoinositide 3-kinase (PI3K): Derivatives containing a methoxypyridine moiety have been optimized as potent inhibitors of PI3K, a crucial enzyme in cell growth and survival pathways. One such effort led to the identification of 4-(2-((6-methoxypyridin-3-yl)amino)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-3-yl)-6-methyl-1,3,5-triazin-2-amine, which was developed into a clinical candidate. This class of compounds demonstrates potent pan-inhibition of class I PI3Ks. Further work on sulfonamide methoxypyridine derivatives has yielded potent dual PI3K/mTOR inhibitors.

FMS-like tyrosine kinase 3 (FLT3): In the context of hematological malignancies, activating mutations in FLT3 are a key therapeutic target. Screening of imidazo[1,2-a]pyridine (B132010) libraries identified N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine as a potent inhibitor of both FLT3 with internal tandem duplication (FLT3-ITD) and the BCR-ABL fusion protein. nih.gov This compound showed significant antiproliferative effects in leukemia cell lines driven by FLT3-ITD, including those with secondary resistance mutations like D835Y, with IC50 values in the low nanomolar range. nih.gov

Activin Receptor-Like Kinase 5 (ALK-5): ALK-5, the TGF-β type I receptor, is involved in fibrosis and cancer progression. Research into 3,5-diaryl-2-aminopyridine derivatives identified potent ALK-5 inhibitors. Structure-activity studies revealed that a 3,4,5-trimethoxyphenyl group was optimal for achieving a balance of potent inhibition and selectivity over related kinases. acs.org Pyrimidine derivatives containing pyridinyl groups have also been patented as ALK-5 inhibitors for conditions like pulmonary fibrosis. google.com

SYK and USP1/UAF1: Based on available literature, derivatives of the core this compound scaffold have not been prominently identified as inhibitors of Spleen Tyrosine Kinase (SYK) or the Ubiquitin-Specific Protease 1 (USP1)/UAF1 complex. While potent inhibitors for these targets exist, they originate from different chemical scaffolds.

Table 2: Enzyme Inhibition Profile of Pyridine Derivatives
Compound Name/SeriesTarget EnzymePotency (IC₅₀)Cell Line/ContextReference
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amineFLT3-ITD8.43 ± 2.75 nMK562 (BCR-ABL driven) nih.gov
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amineFLT3-ITD/D835YLow nM rangeMOLM14-D835Y nih.gov
3,5-diaryl-2-aminopyridine derivativesALK-5 (TGF-β Type I Receptor)Data not specified in snippetInhibition of TGF-β1-induced activity acs.org
Quinoxaline-pyrazoles with pyridine moiety (e.g., compound 19b)ALK-5 (TGF-β Type I Receptor)0.28 µMEnzymatic Assay mdpi.com

Investigations into Cellular Pathways and Biological Processes

The modulation of molecular targets by this compound derivatives translates into significant effects on cellular signaling cascades and the induction of specific biological responses.

The inhibition of kinases like PI3K and FLT3 directly impacts downstream signaling pathways critical for cell fate.

PI3K Pathway: As potent inhibitors of PI3K, methoxypyridine derivatives block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action prevents the activation of downstream effectors like AKT, thereby disrupting crucial cellular functions including metabolism, cell growth, and survival, which are often dysregulated in cancer.

FLT3 and BCR-ABL Pathways: The dual inhibition of FLT3-ITD and BCR-ABL by compounds like N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine leads to potent pro-apoptotic effects in leukemia cells. nih.gov By blocking these constitutively active tyrosine kinases, the compounds shut down the aberrant signaling that drives uncontrolled proliferation and survival in these cancer cells.

Certain derivatives have been found to induce a unique form of non-apoptotic cell death known as methuosis, which is characterized by extensive cytoplasmic vacuolization. A study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several potent inducers of this phenotype. These vacuoles were found to originate from macropinosomes. Notably, the substitution pattern on associated phenyl rings was crucial; a 3,5-dimethoxy derivative demonstrated a significantly enhanced vacuolization effect. This response was selective for cancer cells, with minimal to no effect observed in normal human cell lines, suggesting a potential therapeutic window.

Antimicrobial Properties of this compound and Analogues

Analogues incorporating the methoxypyridine or pyridin-3-yl structure have demonstrated notable antimicrobial activity against a range of pathogens.

Schiff Base Derivatives: A Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, and its copper (II) and cobalt (II) metal complexes were synthesized and screened for antimicrobial activity. These compounds were tested against bacteria such as Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae, with the Schiff base ligand showing considerable binding affinity in in-silico studies against microbial proteins.

Pyridin-3-yl-pyrimidinyl Derivatives: A series of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were evaluated for antibacterial and antifungal properties. One derivative, designated IIC, which contained a methoxy (B1213986) group, showed the highest effectiveness. It exhibited potent activity against the Gram-negative species Proteus mirabilis (MIC 16 μg/mL) and Klebsiella pneumonia (MIC 64 μg/mL), as well as activity against the fungus Candida albicans. acs.org

Rhodanine Derivatives: Rhodanine-3-carboxyalkyl acids featuring a pyridinyl moiety at the C-5 position were tested for antibacterial activity. The derivatives containing a pyridin-2-ylmethylidene group showed the highest activity against Gram-positive bacteria, with MIC values ranging from 7.8 to 125 µg/mL.

Table 3: Antimicrobial Activity of Pyridine Derivatives
Compound SeriesOrganismActivity (MIC)Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (Compound IIC)Proteus mirabilis16 µg/mL acs.org
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide (Compound IIC)Klebsiella pneumonia64 µg/mL acs.org
5-(pyridin-2-ylmethylidene)-rhodanine-3-carboxyalkyl acidsGram-positive bacteria7.8 to 125 µg/mL acs.org
N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amineVarious bacteria (e.g., E. coli, S. aureus)Activity confirmed (specific MICs not provided in snippets) acs.org

Anticancer Activity of Related Methoxy Pyridine Amine Scaffolds

The methoxy pyridine amine scaffold is a significant pharmacophore in the development of novel therapeutic agents, demonstrating notable potential in oncology. arabjchem.orgnih.gov This structural motif is present in various compounds that have been investigated for their ability to impede the growth of cancer cells. rsc.orgmdpi.com The presence of the pyridine ring, a nitrogen-containing heterocycle, combined with a methoxy group and an amine function, allows for diverse chemical modifications, leading to compounds with a range of biological activities. acs.org Preclinical, in vitro studies have highlighted the capacity of derivatives containing this core structure to inhibit the proliferation of a variety of cancer cell lines, suggesting a broad spectrum of potential anticancer applications. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in Various Cell Lines

Derivatives built upon methoxy pyridine amine and related scaffolds have demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. nih.gov Research has shown that these compounds can effectively halt the proliferation of cancers originating from various tissues, including breast, colon, liver, and cervical cancers. nih.govresearchgate.net

For instance, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as potential dual inhibitors of PI3K/mTOR, crucial targets in cancer therapy. mdpi.com One of the most potent compounds, 22c , which features a quinoline (B57606) core, exhibited strong inhibitory activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC₅₀ values of 130 nM and 20 nM, respectively. mdpi.com This compound was found to induce cell cycle arrest and apoptosis in HCT-116 cells. mdpi.com

Similarly, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and assessed for their anticancer potential. nih.gov Compound 9a showed the highest activity against HeLa (cervical cancer) cell lines with an IC₅₀ of 2.59 µM, comparable to the standard drug doxorubicin. nih.gov Another derivative, 14g , was particularly effective against MCF-7 and HCT-116 cell lines, with IC₅₀ values of 4.66 µM and 1.98 µM, respectively. nih.gov

Further studies on pyridine-thiazole hybrid molecules identified compounds with high antiproliferative activity. nih.gov Compound 3 from this series was notably potent against the HL-60 (human promyelocytic leukemia) cell line, with an IC₅₀ of 0.57 µM, while showing much lower toxicity to normal human cells. nih.gov Another study focused on 2-oxo-pyridine and spiro-pyridine derivatives, where compound 7 displayed a potent IC₅₀ value of 7.83 ± 0.50 μM against Caco-2 (colorectal adenocarcinoma) cells. nih.gov

The anticancer activity of these scaffolds is often attributed to their ability to interact with key biological targets involved in cell growth and proliferation, such as protein kinases (e.g., PI3K, mTOR, EGFR, VEGFR-2) and tubulin. nih.govrsc.orgmdpi.com The diverse substitutions on the pyridine ring allow for the fine-tuning of these interactions to enhance potency and selectivity. researchgate.net

Below is an interactive table summarizing the in vitro anti-proliferative activity of selected methoxy pyridine amine-related compounds against various cancer cell lines.

CompoundScaffold TypeCancer Cell LineIC₅₀ (µM)Source
22c Sulfonamide MethoxypyridineHCT-116 (Colon)0.020 mdpi.com
22c Sulfonamide MethoxypyridineMCF-7 (Breast)0.130 mdpi.com
Compound 3 Pyridine-Thiazole HybridHL-60 (Leukemia)0.57 nih.gov
14g Pyrazolo[3,4-b]pyridineHCT-116 (Colon)1.98 nih.gov
9a Pyrazolo[3,4-b]pyridineHeLa (Cervical)2.59 nih.gov
14g Pyrazolo[3,4-b]pyridineMCF-7 (Breast)4.66 nih.gov
Compound 7 Spiro-pyridineCaco-2 (Colorectal)7.83 nih.gov
Compound 8 Spiro-pyridineHepG-2 (Liver)8.42 nih.gov

Anti-tubercular Activity through MmpL3 Inhibition

In addition to anticancer properties, pyridine-based scaffolds have been extensively investigated for their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. derpharmachemica.com A critical target in the development of new anti-tubercular agents is the Mycobacterial membrane protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential inner membrane transporter responsible for exporting mycolic acids, which are vital components for the viability of Mtb and the formation of its unique cell wall. nih.govacs.org Inhibition of MmpL3 disrupts this transport process, leading to the accumulation of trehalose (B1683222) monomycolates (TMM) in the cytoplasm and ultimately compromising the integrity of the bacterial cell wall, resulting in cell death. nih.govresearchgate.net

Structure-based drug design strategies have led to the discovery of pyridine-2-methylamine derivatives as highly effective MmpL3 inhibitors. nih.govresearchgate.net These compounds have demonstrated potent activity against drug-sensitive Mtb strains (H37Rv) as well as clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov

One standout from these studies is Compound 62 , a pyridine-2-methylamine derivative. nih.govresearchgate.net It exhibited a very low minimum inhibitory concentration (MIC) of 0.016 µg/mL against the M.tb H37Rv strain and showed high potency against MDR/XDR-TB strains with MIC values ranging from 0.0039 to 0.0625 µg/mL. nih.govresearchgate.net Crucially, experiments with resistant mutants confirmed that MmpL3 is the likely target of this compound class, as mutations in the mmpL3 gene conferred resistance to Compound 62 . nih.govresearchgate.net This provides strong evidence for the specific mechanism of action. The anti-tubercular activity of these compounds is not linked to the disruption of the proton motive force, which has been a concern for other MmpL3 inhibitor classes. acs.org

The research into pyridine amine scaffolds as MmpL3 inhibitors represents a promising avenue for developing new treatments to combat the growing threat of drug-resistant tuberculosis. nih.govnih.gov

The following table details the anti-tubercular activity of a representative pyridine-2-methylamine derivative.

CompoundScaffold TypeM. tuberculosis StrainActivity (MIC)TargetSource
Compound 62 Pyridine-2-methylamineH37Rv (Drug-Sensitive)0.016 µg/mLMmpL3 nih.govresearchgate.net
Compound 62 Pyridine-2-methylamineMDR/XDR-TB (Clinical Isolates)0.0039-0.0625 µg/mLMmpL3 nih.govresearchgate.net
IPA-6 Imidazo[1,2-a]pyridine amideH37Rv (Drug-Sensitive)0.05 µg/mLNot specified nih.gov
IPA-9 Imidazo[1,2-a]pyridine amideH37Rv (Drug-Sensitive)0.4 µg/mLNot specified nih.gov
IPS-1 Imidazo[1,2-a]pyridine sulfonamideH37Rv (Drug-Sensitive)0.4 µg/mLNot specified nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for Pyridine Amine Compounds

Impact of Substituent Effects on Biological Activity of (5-Methoxy-pyridin-3-yl)-methyl-amine Derivatives

The nature, position, and orientation of substituents on the pyridine (B92270) ring can dramatically alter the biological activity of derivatives of this compound. Research into various pyridine-based compounds has established several key principles regarding these substituent effects.

The introduction of different functional groups affects the electronic properties, lipophilicity, and steric profile of the molecule, which in turn dictates its binding affinity for a target protein. For instance, in studies of other pyridine derivatives, electron-donating groups like methoxy (B1213986) and methyl at certain positions were found to enhance inhibitory activity in some contexts. nih.gov Conversely, the placement of halogen and nitro substituents has been shown to result in promising antimicrobial activity. nih.gov The orientation of something as simple as a methyl group can significantly impact bacterial activity, highlighting the high degree of spatial and electronic sensitivity in the binding pocket of the target. nih.gov

In the context of N(1-benzyl pyridinium) styryl frameworks, shifting a methoxy group from a 3,4-position to a 3,5-position on an associated phenyl ring was found to considerably increase efficacy against acetylcholinesterase (AChE). acs.org This demonstrates that even subtle positional changes of a substituent can lead to significant gains in potency. The SAR for pyrazolo[4,3-c]pyridines showed that replacing a phenyl ring with a larger naphthalene (B1677914) moiety could increase potency eightfold, whereas adding small lipophilic substituents to the phenyl ring had little effect. acs.org This suggests that exploring larger aromatic systems might be a fruitful strategy for enhancing the activity of this compound derivatives.

The following table summarizes the observed effects of various substituents on the biological activity of different pyridine-based scaffolds, providing a predictive framework for the rational design of novel this compound derivatives.

Substituent TypePosition/ContextObserved Effect on Biological ActivityReference
Methoxy (-OCH3)3,5-position on phenyl ring of pyridinium (B92312) styrylIncreased efficacy against AChE acs.org
Methoxy (-OCH3)para position on indeno[2,1-c]pyrazolonesImproved HIF-1 inhibition activity nih.gov
Halogens (e.g., -Cl, -Br)On pyridine-related scaffoldsCan lead to promising antimicrobial activity nih.gov
Nitro (-NO2)On nicotinic acid derivativesMost active against tested microbial strains nih.gov
NaphthaleneReplacing a phenyl ringIncreased potency (eightfold) in disrupting PEX14–PEX5 PPI acs.org
Methyl (-CH3)Orientation on heteroaromatic ringsSignificantly affects bacterial activity nih.gov
Bulky groups (e.g., t-butyl)At R1 position of certain inhibitorsReduced inhibitory activity due to steric hindrance nih.gov

Ligand Efficiency and Lipophilicity Efficiency in Lead Optimization

In the process of optimizing a lead compound, medicinal chemists strive to enhance potency while maintaining or improving drug-like properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are crucial metrics used to guide this process, ensuring that potency gains are not achieved at the expense of undesirable physicochemical characteristics. sciforschenonline.orgnih.gov

Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom of a molecule. It is a useful metric for normalizing the potency of compounds of different sizes, helping to identify smaller fragments with favorable binding interactions that can be built upon. researchgate.net A higher LE value is generally desirable, with a value of 0.3 or above often considered a good starting point for a lead compound. sciforschenonline.orgresearchgate.net

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), provides a measure of the balance between a compound's potency and its lipophilicity. youtube.com High lipophilicity is often associated with poor solubility, increased metabolic liability, and off-target toxicity. sciforschenonline.org LLE helps to ensure that increases in potency are due to optimized molecular interactions rather than simply an increase in lipophilicity. sciforschenonline.org An LLE value of 3 or higher is typically considered favorable for hits, leads, and drugs. youtube.com

The goal during lead optimization is to increase LLE, which signifies that potency is increasing more than lipophilicity. sciforschenonline.org Retrospective analyses show that many recently marketed oral drugs have highly optimized LE and LLE values for their respective targets. core.ac.uk For pyridine-amine scaffolds, applying these metrics is essential for developing candidates with a good balance of potency and developability.

The table below illustrates the formulas and target values for these key efficiency metrics.

MetricFormulaDescriptionFavorable Value
Ligand Efficiency (LE)LE = (1.4 * pIC50) / N (where N = heavy atom count)Measures the binding efficiency per non-hydrogen atom.≥ 0.3
Lipophilic Ligand Efficiency (LLE)LLE = pIC50 - logP (or logD)Balances potency against lipophilicity to avoid "greasy" molecules.≥ 3

Computational Approaches to SAR (e.g., QSAR, Empirical SAR Equations)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the link between a molecule's chemical structure and its biological activity. nih.gov QSAR models are mathematical equations that correlate physicochemical properties of molecules (descriptors) with their known activities. nih.gov

The process involves several steps:

Data Set Preparation: A series of compounds with known biological activities (the training set) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that best correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is tested using an external set of compounds (the test set) that was not used in model generation. nih.gov

For pyridine-amine scaffolds, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. mdpi.com These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is predicted to increase or decrease biological activity. mdpi.com These maps provide intuitive guidance for designing new derivatives with improved potency. For example, a QSAR study on pyridin-2-one derivatives indicated that introducing a hydrophobic group in one region and a sterically large group in another would be conducive to higher activity. mdpi.com Such models can be used to virtually screen large libraries of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

QSAR Modeling StepDescriptionKey Tools / Methods
1. Data CollectionCompile a set of pyridine-amine analogs with measured biological activity (e.g., IC50 values).Internal databases, scientific literature.
2. Descriptor CalculationCompute various physicochemical and structural properties for each molecule.Software like DRAGON, MOE; Descriptors include logP, molecular weight, topological indices, 3D fields.
3. Feature SelectionIdentify the most relevant descriptors that correlate with activity to avoid overfitting.Least Absolute Shrinkage and Selection Operator (lasso), genetic algorithms.
4. Model BuildingDevelop a mathematical equation linking the selected descriptors to biological activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), machine learning algorithms. nih.gov
5. Model ValidationAssess the statistical significance and predictive power of the model on an external test set.Cross-validation (q²), predictive r² for the test set.
6. Interpretation & DesignUse the model and its visualizations (e.g., CoMFA/CoMSIA maps) to design new, more potent compounds.Contour map analysis to guide structural modifications.

Structure-Based Drug Design Strategies for Pyridine-Amine Scaffolds

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful strategy for developing potent and selective inhibitors. nih.gov SBDD uses the structural information of the target's binding site to design ligands that fit with high complementarity.

A typical SBDD workflow involves:

Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a target. nih.govacs.org This allows for the virtual screening of compound libraries and helps prioritize molecules for synthesis. It also provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex.

Analysis of Co-crystal Structures: Obtaining an X-ray crystal structure of a ligand bound to its target provides precise information about the binding mode. This is invaluable for guiding the optimization of a lead compound. For example, the co-crystal structure of an aminopyridine inhibitor bound to protein kinase C-θ (PKCθ) confirmed that both hydrophilic and lipophilic regions of the binding site were fully utilized, guiding further optimization efforts. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations model the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding stability and interactions than static docking poses. nih.govacs.org An augmented drug design protocol for pyridine-based scaffolds has been proposed that incorporates MD simulations to better predict the in vivo behavior of candidates before synthesis. nih.govacs.org

Applications in Medicinal Chemistry and Chemical Biology Research of 5 Methoxy Pyridin 3 Yl Methyl Amine

Role as a Synthetic Building Block in Complex Organic Molecule Assembly

(5-Methoxy-pyridin-3-yl)-methyl-amine serves as a key synthetic intermediate in the assembly of more complex organic molecules with potential therapeutic applications. The presence of a reactive methyl-amine group and a strategically positioned methoxy (B1213986) group on the pyridine (B92270) ring allows for a variety of chemical transformations, making it a valuable tool for medicinal chemists.

The pyridine moiety itself is a privileged scaffold in drug design due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties. nih.gov The methyl-amine side chain provides a convenient handle for introducing further molecular complexity through reactions such as acylation, alkylation, and reductive amination. For instance, this amine functionality can be readily converted into amides, which are common structural features in many drug molecules.

While specific examples detailing the total synthesis of complex natural products using this compound as a starting material are not extensively documented in publicly available literature, its utility can be inferred from the synthesis of related pyridine derivatives. The general reactivity of the pyridine and amine functionalities allows for its incorporation into larger, more intricate molecular architectures. For example, the synthesis of various substituted pyridines with diverse functional groups has been achieved through the remodeling of other heterocyclic skeletons, highlighting the modularity of pyridine synthesis. nih.gov This adaptability suggests that this compound can be readily integrated into synthetic routes for a range of complex bioactive molecules.

The following table provides a hypothetical illustration of how this compound could be utilized as a building block in the synthesis of a more complex molecule.

Reaction Type Reactant Resulting Moiety Potential Application
AcylationCarboxylic Acid/Acid ChlorideAmideKinase Inhibitors, GPCR Ligands
SulfonylationSulfonyl ChlorideSulfonamideAntibacterials, Diuretics
Reductive AminationAldehyde/KetoneSecondary/Tertiary AmineCNS Agents, Antivirals
Buchwald-Hartwig AminationAryl HalideDiaryl/Alkyl-aryl AmineEnzyme Inhibitors, Ion Channel Modulators

Development of Chemical Probes for Mechanistic Biological Investigations

Chemical probes are essential tools in chemical biology for the elucidation of complex biological processes. These small molecules are designed to interact with specific biological targets, such as proteins or enzymes, allowing researchers to study their function in a cellular context. The development of fluorescent probes, in particular, has revolutionized bioimaging applications. epo.org

While there are no specific reports detailing the use of this compound in the development of chemical probes, its structural features make it a plausible candidate for such applications. The primary amine group can be readily functionalized with a fluorophore or a biotin (B1667282) tag, which are common components of chemical probes. The pyridine scaffold itself can serve as the recognition element that directs the probe to its biological target.

The general strategy for developing a chemical probe from a molecule like this compound would involve:

Identification of a Biological Target: Identifying a protein or enzyme of interest that the pyridine scaffold is likely to bind to.

Functionalization: Attaching a reporter group (e.g., a fluorophore) to the methyl-amine or another suitable position on the pyridine ring.

Optimization: Modifying the structure to enhance binding affinity, selectivity, and cell permeability.

For instance, a fluorescent probe could be synthesized by reacting this compound with a fluorescent dye containing a reactive group, such as an isothiocyanate or a succinimidyl ester. The resulting probe could then be used in fluorescence microscopy experiments to visualize the localization of its target within a cell.

Preclinical Lead Compound Discovery and Optimization Efforts

The pyridine-amine scaffold is a recurring motif in a multitude of preclinical drug discovery programs. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the diverse substitution patterns tolerated by the ring make it an attractive starting point for the development of potent and selective inhibitors of various biological targets. nih.gov

The process of lead optimization typically involves systematically modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. In the context of this compound, medicinal chemists might explore the following modifications:

Substitution on the Pyridine Ring: Introducing different substituents at other positions of the pyridine ring to enhance binding affinity and selectivity.

Modification of the Methyl-amine Group: Converting the primary amine to secondary or tertiary amines, or incorporating it into a cyclic structure, to modulate basicity and lipophilicity.

Alteration of the Methoxy Group: Replacing the methoxy group with other alkoxy groups or bioisosteres to fine-tune electronic properties and metabolic stability.

The following table summarizes some of the key biological targets that have been pursued with pyridine-amine scaffolds, suggesting potential avenues for the development of lead compounds from this compound.

Biological Target Class Example of Pyridine-Amine Scaffold Therapeutic Area Reference
Kinases (e.g., PLK1, PI3K)Substituted Pyridin-4-yl-1H-pyrazole-3-carboxamidesOncology nih.gov
G-Protein Coupled ReceptorsPyridin-2-yl-methylamine derivativesCNS Disorders google.com
Phosphatases (e.g., MKP5)Thieno[3,4-h]quinazolin-2-yl derivativesMuscular Dystrophy nih.gov
Filarial ParasitesDi(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesInfectious Diseases acs.org

Patent Landscape and Innovations in Pyridine-Amine Chemical Space

The patent literature provides valuable insights into the commercial and therapeutic interest in a particular chemical scaffold. A review of patents reveals that substituted pyridine-amine derivatives are frequently claimed for a wide array of therapeutic applications, underscoring their importance in drug discovery.

While a specific patent solely focused on "this compound" was not identified, numerous patents claim broader classes of compounds that encompass this structure. These patents often cover a large chemical space to protect a range of potential drug candidates. For instance, patents for substituted amino-pyridine derivatives have been filed for the treatment of diabetes. epo.org Additionally, pyridin-2-yl-methylamine derivatives have been patented for their potential use as antidepressants and analgesics. google.com

Innovations in the pyridine-amine chemical space often revolve around the development of compounds with improved target selectivity and better drug-like properties. For example, recent patent applications have focused on substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors for the treatment of inflammatory disorders and cancer. nih.gov The synthesis of novel pyridine-containing scaffolds for kinase inhibitors is also an active area of research and patenting. rsc.org

The following interactive table highlights some of the key patent areas related to pyridine-amine derivatives, demonstrating the breadth of innovation in this field.

Patent Focus Area General Structure/Scaffold Therapeutic Indication Illustrative Patent
Diabetes and Metabolic DisordersSubstituted Amino-PyridinesDiabetesPatent 0000816 epo.org
Central Nervous System DisordersPyridin-2-yl-methylaminesDepression, PainWO1998022459A1 google.com
Cancer (Kinase Inhibitors)Diamino-Pyrimidines and PyridinesCancer, Inflammatory DisordersUS-9108984-B2 nih.gov
Infectious DiseasesDi(pyridin-2-yl)-1,2,4-thiadiazol-5-aminesFilarial Infections- acs.org

Future Research Directions for 5 Methoxy Pyridin 3 Yl Methyl Amine and Its Analogues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally friendly and efficient methods for synthesizing (5-Methoxy-pyridin-3-yl)-methyl-amine and its analogues is a critical future direction. Traditional synthetic routes for pyridine (B92270) derivatives can involve harsh conditions and generate significant waste. rasayanjournal.co.in Modern green chemistry approaches offer promising alternatives.

Future research will likely focus on several key areas:

Biocatalysis: The use of enzymes to catalyze the synthesis of pyridine and piperidine (B6355638) heterocycles is a growing field. ukri.orgrsc.org Researchers are working to identify and engineer enzymes that can produce substituted pyridines from sustainable biomass sources, offering a renewable and less hazardous alternative to conventional chemical synthesis. ukri.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been shown to accelerate reaction times, increase yields, and lead to purer products for pyridine derivatives. nih.govbeilstein-journals.org This technique is recognized as a green chemistry tool and can be applied to one-pot, multicomponent reactions, further enhancing efficiency and sustainability. nih.govresearchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages for the synthesis of pyridines, including improved safety, scalability, and reproducibility. beilstein-journals.orgsci-hub.seresearchgate.netacs.orgmdpi.com The Bohlmann–Rahtz pyridine synthesis, for example, can be performed in a single step in a microwave flow reactor, avoiding the need to isolate intermediates. beilstein-journals.orgresearchgate.net

Green Catalysts and Solvents: The development and use of green catalysts and environmentally friendly solvents are central to sustainable synthesis. researchgate.netnih.govrsc.org Research into catalyst-free multicomponent reactions in aqueous media represents a significant step towards truly eco-friendly synthetic processes for pyridine derivatives. rsc.org

These innovative synthetic strategies will not only make the production of this compound and its analogues more efficient and cost-effective but also align with the growing demand for sustainable practices in the pharmaceutical industry. nih.gov

Advanced Mechanistic Elucidation of Biological Interactions at Molecular Level

A deeper understanding of how this compound and its analogues interact with their biological targets at the molecular level is paramount for the design of more effective and selective therapeutic agents. A significant body of research points to nicotinic acetylcholine (B1216132) receptors (nAChRs) as a key target for this class of compounds. nih.govnih.govacs.org

Future investigations in this area will likely involve:

Computational Modeling and Docking Studies: The use of computational homology modeling and molecular docking can provide detailed insights into the binding of ligands to nAChR subtypes. nih.gov These studies can help to identify the key amino acid residues involved in the ligand-binding pocket and predict the binding affinities of novel analogues. nih.govucsd.edu The ligand-binding site is formed by loops from adjacent subunits, and understanding these interactions is crucial for rational drug design. nih.govmdpi.com

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.govmdpi.comresearchgate.netresearchgate.net Developing and refining pharmacophore models for different nAChR subtypes will enable the virtual screening of compound libraries to identify new and potent ligands. nih.govmdpi.com These models often highlight the importance of a cationic nitrogen and a hydrogen bond acceptor for nicotinic agonists. pnas.org Evidence suggests that the pyridine nitrogen of nicotine (B1678760) forms a functionally important hydrogen bond with the backbone of a residue in the complementary subunit of the α4β2 nAChR. nih.gov

Advanced Spectroscopic and Crystallographic Techniques: While computational methods are powerful, experimental validation is crucial. High-resolution structural information from techniques like X-ray crystallography and cryo-electron microscopy of ligand-nAChR complexes will provide the ultimate understanding of these molecular interactions. mdpi.com

By combining these computational and experimental approaches, researchers can build a comprehensive picture of the molecular determinants of ligand binding and activation at nAChRs, paving the way for the design of next-generation modulators with improved subtype selectivity and therapeutic profiles. uni-muenchen.denih.gov

Systematic Diversification of Pyridine-Amine Scaffold Derivatives for Enhanced Bioactivity

The pyridine-amine scaffold is a versatile platform for the development of a wide range of bioactive molecules. researchgate.net Systematic diversification of this scaffold is a key strategy for enhancing the biological activity and selectivity of (5-Methoxy-pyridin-in-3-yl)-methyl-amine analogues.

Future research in this domain will likely focus on:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are essential to understand how modifications to different parts of the molecule affect its biological activity. nih.gov For pyridine-based nAChR agonists, substitutions on the pyridine ring can profoundly impact both binding affinity and functional efficacy at different receptor subtypes. nih.gov

Bioisosteric Replacement: Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. slideshare.netnih.govdomainex.co.uk For example, replacing the pyridine ring with a benzonitrile (B105546) has been shown to be a useful strategy in some cases. researchgate.net The development of novel saturated bioisosteres for the pyridine ring is also an active area of research. chemrxiv.org

Targeting Allosteric Sites: In addition to the primary (orthosteric) binding site, many receptors, including nAChRs, possess allosteric binding sites. mdpi.com Designing ligands that bind to these allosteric sites can offer a more nuanced modulation of receptor activity and may lead to improved therapeutic outcomes. mdpi.commdpi.com Negative allosteric modulators of the α3β4 nAChR, for instance, have shown promise in preclinical models of substance use disorders. nih.gov

Through these systematic diversification strategies, it is anticipated that new analogues of this compound will be developed with enhanced potency, selectivity, and desirable drug-like properties.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

Future applications of AI and ML in this area include:

Predictive Modeling: Machine learning models can be trained on existing datasets of pyridine-amine derivatives to predict their biological activity, physicochemical properties, and potential toxicity. researchgate.netacs.orgnih.govresearchgate.netarxiv.org This allows for the rapid in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. excli.de By learning the underlying patterns in chemical space, these models can propose novel pyridine-amine scaffold derivatives that are predicted to have high affinity and selectivity for a specific biological target.

Target Identification and Validation: AI can analyze vast amounts of biological data, including genomics, proteomics, and clinical data, to identify and validate new therapeutic targets for neurological and other disorders. ardigen.com This can help to guide the development of this compound analogues towards the most relevant and impactful disease areas.

Personalized Medicine: In the long term, AI could play a role in personalizing treatments by predicting which patients are most likely to respond to a particular drug based on their individual genetic and clinical data.

By harnessing the power of AI and ML, researchers can navigate the complex landscape of drug discovery with greater efficiency and precision, ultimately accelerating the development of novel and effective therapies based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methoxy-pyridin-3-yl)-methyl-amine
Reactant of Route 2
Reactant of Route 2
(5-Methoxy-pyridin-3-yl)-methyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.